REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:9]([O-])=O)=[N:5][CH:6]=[CH:7][CH:8]=1.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-].C(O)C>O.C1(C)C=CC=CC=1>[NH2:9][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-]
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 70° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with a saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
This was filtrated
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |